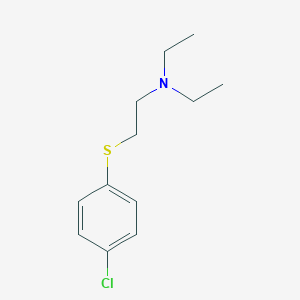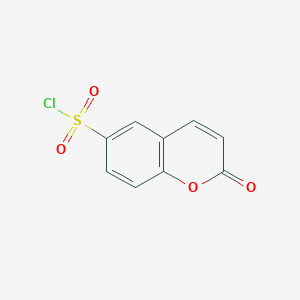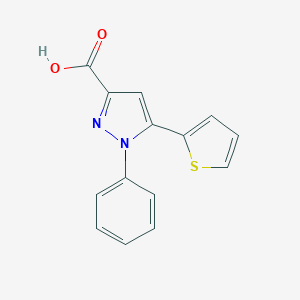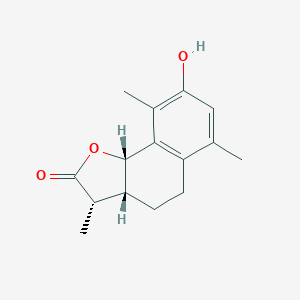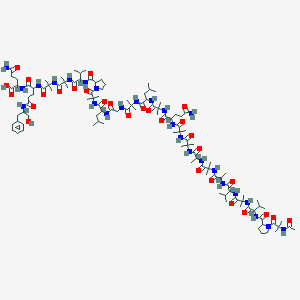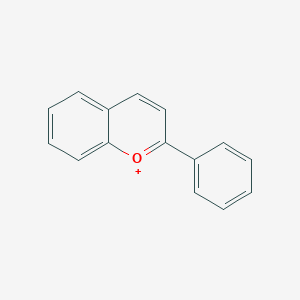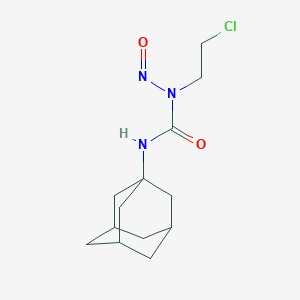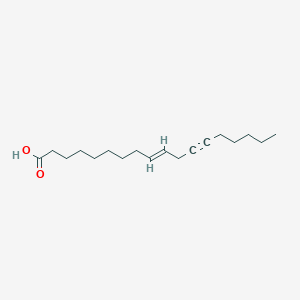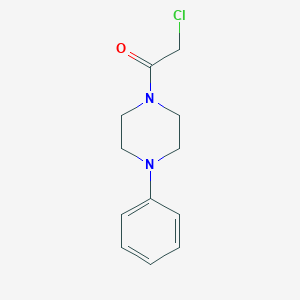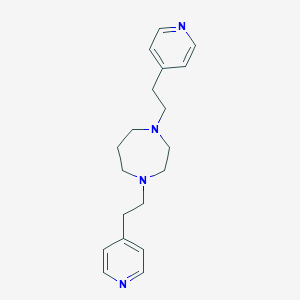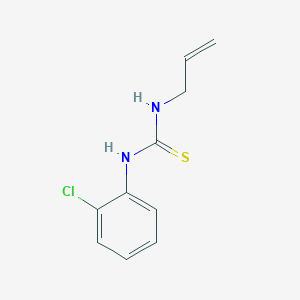![molecular formula C19H21ClN4O2S B080349 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile CAS No. 12223-30-2](/img/structure/B80349.png)
3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of azo dyes, which are widely used in various industries, including textiles, food, and cosmetics. However, recent research has shown that this compound has unique properties that make it a promising candidate for developing new drugs.
Wirkmechanismus
The mechanism of action of 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile is not fully understood. However, it is believed that this compound interacts with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile has several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile in lab experiments is its unique structure, which allows researchers to study its interactions with specific enzymes and receptors in the body. However, one of the main limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile. One possible direction is to investigate its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Another possible direction is to study its interactions with specific enzymes and receptors in more detail, which could lead to the development of more effective drugs. Finally, researchers could investigate the potential use of this compound in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile involves several steps. The starting material is 4-(methylsulfonyl)aniline, which is reacted with ethyl 2-chloroacetoacetate to form the intermediate product. The intermediate is then reacted with 2-chloro-3-methyl-4-nitroaniline to form the azo compound. Finally, the azo compound is reduced to the target compound using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
The unique structure of 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile makes it a promising candidate for developing new drugs. Several research studies have investigated the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
12223-30-2 |
|---|---|
Produktname |
3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile |
Molekularformel |
C19H21ClN4O2S |
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
3-[2-chloro-N-ethyl-3-methyl-4-[(4-methylsulfonylphenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C19H21ClN4O2S/c1-4-24(13-5-12-21)18-11-10-17(14(2)19(18)20)23-22-15-6-8-16(9-7-15)27(3,25)26/h6-11H,4-5,13H2,1-3H3 |
InChI-Schlüssel |
AEKPJOFWOXYCQJ-UHFFFAOYSA-N |
SMILES |
CCN(CCC#N)C1=C(C(=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C)C)Cl |
Kanonische SMILES |
CCN(CCC#N)C1=C(C(=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C)C)Cl |
Andere CAS-Nummern |
12223-30-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



